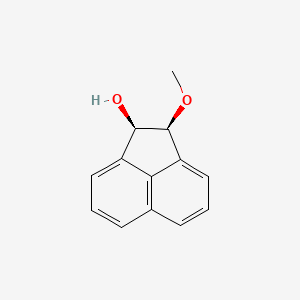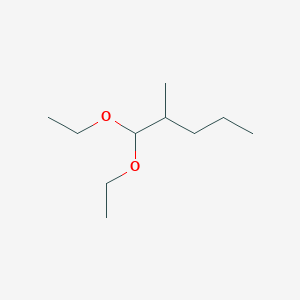
1,1-Diethoxy-2-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxy-2-methylpentane is an organic compound with the molecular formula C8H18O2. It is also known by other names such as Isobutyraldehyde diethyl acetal and Isobutanal diethyl acetal . This compound is a branched hydrocarbon with two ethoxy groups attached to the first carbon and a methyl group attached to the second carbon of the pentane chain.
Méthodes De Préparation
1,1-Diethoxy-2-methylpentane can be synthesized through various methods. One common synthetic route involves the reaction of isobutyraldehyde with ethanol in the presence of an acid catalyst. The reaction conditions typically include refluxing the mixture to facilitate the formation of the acetal . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,1-Diethoxy-2-methylpentane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Diethoxy-2-methylpentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving metabolic pathways and enzyme interactions.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxy-2-methylpentane involves its interaction with various molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. The pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
1,1-Diethoxy-2-methylpentane can be compared with other similar compounds such as:
- 1,1-Diethoxy-2-methylpropane
- 2-Methylpentane
- 2-Methylpentamethylenediamine These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific arrangement of ethoxy and methyl groups, which influence its reactivity and applications .
Propriétés
Numéro CAS |
72184-91-9 |
|---|---|
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
1,1-diethoxy-2-methylpentane |
InChI |
InChI=1S/C10H22O2/c1-5-8-9(4)10(11-6-2)12-7-3/h9-10H,5-8H2,1-4H3 |
Clé InChI |
BWZNJMVOWVKWOO-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
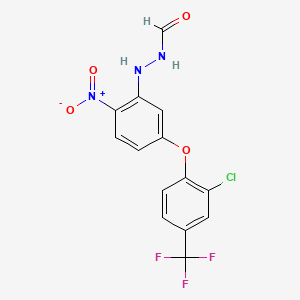

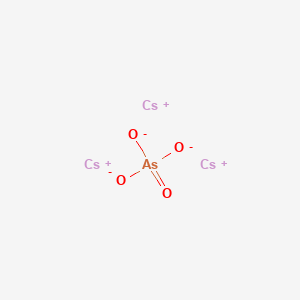
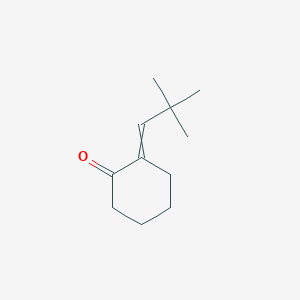
![2-[(2,4-Dinitrophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14455704.png)
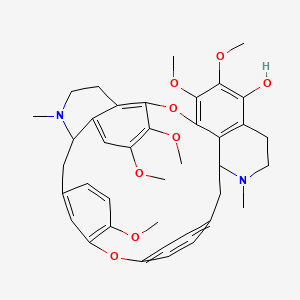
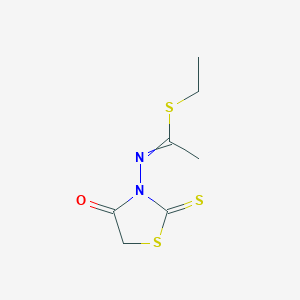

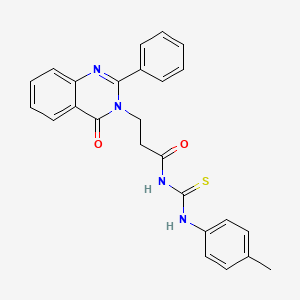
![N'-[2-[2-(methylamino)ethylamino]ethyl]ethane-1,2-diamine](/img/structure/B14455727.png)
